(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridine ring, possibly through a condensation reaction or a cyclization reaction, followed by the introduction of the penta-2,4-dienoic acid moiety . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of alternating single and double bonds (conjugation) in the penta-2,4-dienoic acid moiety, which can have implications for the compound’s chemical reactivity and physical properties .Chemical Reactions Analysis
The compound’s conjugated system of double bonds could potentially undergo various types of reactions, including addition reactions, oxidation reactions, and possibly even pericyclic reactions such as electrocyclic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group and the aromatic pyridine ring could impact its solubility, while the conjugated system of double bonds could affect its UV/Vis absorption spectrum .Future Directions
properties
IUPAC Name |
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-9(10(13)14)5-1-3-8-4-2-6-12-7-8/h1-7H,(H,13,14)/b3-1+,9-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQFWZRTZMQLGP-SJAMCSFMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC=C(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/C=C(/C(=O)O)\F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00421731 | |
Record name | AC1O0EIK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z,4E)-2-fluoro-5-pyridin-3-ylpenta-2,4-dienoic acid | |
CAS RN |
887355-36-4 | |
Record name | AC1O0EIK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00421731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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